molecular formula C12H17NO3 B1276044 Tert-butyl (3-methoxyphenyl)carbamate CAS No. 60144-52-7

Tert-butyl (3-methoxyphenyl)carbamate

Cat. No. B1276044
CAS RN: 60144-52-7
M. Wt: 223.27 g/mol
InChI Key: CAJCPYDCXVZYBI-UHFFFAOYSA-N
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Description

Tert-butyl (3-methoxyphenyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen atom of the carbamate function provides steric bulk, which can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the enzymatic kinetic resolution of tert-butyl phenylcarbamates has been studied, where lipase-catalyzed transesterification reactions were used to obtain optically pure enantiomers . Moreover, directed lithiation of tert-butyl (4-methoxyphenyl)ethyl carbamate has been reported, allowing for the introduction of various substituents into the molecule .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic and computational methods. Vibrational frequency analysis, FT-IR, and DFT studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate, providing insights into the optimized geometric parameters and vibrational frequencies of the molecule . Similarly, the molecular structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate has been elucidated, revealing intramolecular hydrogen bonding patterns within the crystal structure .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions. For example, they can be used as intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), through acylation, nucleophilic substitution, and reduction reactions . They also serve as key intermediates in the synthesis of natural products like Biotin, as demonstrated in the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of the tert-butyl group imparts steric hindrance, which can affect the boiling point, solubility, and stability of the compound. The methoxy group can influence the electronic properties of the molecule, such as the distribution of electron density, which can be studied through HOMO-LUMO analysis . Additionally, the synthesis and characterization of tert-butyl carbamates often involve the determination of their melting points, solubilities, and thermal stability, as well as their behavior in various chemical environments .

Scientific Research Applications

Chemical Synthesis and Modification Tert-butyl (3-methoxyphenyl)carbamate has been utilized in various chemical syntheses. For instance, it was involved in the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, enabling the production of high yields of substituted products through reactions with electrophiles (Smith, El‐Hiti, & Alshammari, 2013). Moreover, it served as an important intermediate in the synthesis of biologically active compounds, as demonstrated by the rapid synthetic method established for a specific compound derived from it (Zhao, Guo, Lan, & Xu, 2017).

Synthesis of Indoles and Other Compounds In the synthesis of indoles with oxygen-bearing substituents, tert-butyl (3-methoxyphenyl)carbamate was used to create indoles with methoxy or (triisopropylsilyl)oxy group at the benzene moiety, showcasing its versatility in organic synthesis (Kondo, Kojima, & Sakamoto, 1997). This chemical has also found applications in the synthesis of other compounds with potential medical applications, such as those showing antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

Deprotection in Organic Synthesis In the context of deprotection processes in organic chemistry, tert-butyl (3-methoxyphenyl)carbamate was a subject of interest. Aqueous phosphoric acid, for instance, proved effective for the deprotection of tert-butyl carbamates, including tert-butyl (3-methoxyphenyl)carbamate, while preserving the stereochemical integrity of substrates and offering good selectivity (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-(3-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJCPYDCXVZYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406852
Record name tert-butyl 3-methoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-methoxyphenyl)carbamate

CAS RN

60144-52-7
Record name tert-butyl 3-methoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60144-52-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Kondo, S Kojima, T Sakamoto - The Journal of Organic …, 1997 - ACS Publications
Indoles with oxygen-bearing substituents such as a methoxy or (triisopropylsilyl)oxy group at all of the positions of the benzene moiety were synthesized by cyclization of tert-butyl …
Number of citations: 160 pubs.acs.org
FX Talamas, SC Abbot, S Anand… - Journal of medicinal …, 2014 - ACS Publications
In the past few years, there have been many advances in the efforts to cure patients with hepatitis C virus (HCV). The ultimate goal of these efforts is to develop a combination therapy …
Number of citations: 39 pubs.acs.org
K Kantharaju, PB Hiremath - 2020 - nopr.niscpr.res.in
A simple, solvent-free, faster and mechanochemical approach for the N-tert-butoxycarbonylation of amines catalyzed by copper iodide nanoparticles as a recyclable catalyst is described…
Number of citations: 3 nopr.niscpr.res.in
K Kamanna - Indian Journal of Chemistry-Section B (IJC-B), 2020 - op.niscpr.res.in
A simple, solvent-free, faster and mechanochemical approach for the N-tert-butoxycarbonylation of amines catalyzed by copper iodide nanoparticles as a recyclable catalyst is described…
Number of citations: 0 op.niscpr.res.in
M Nakajima, C Tsukano, M Yasui… - The Journal of …, 2019 - nature.com
Communesins, isolated from the mycelium of a strain of Penicillium sp., are cytotoxic heptacyclic indole alkaloids bearing a bis-aminal structure and two contiguous quaternary carbon …
Number of citations: 3 www.nature.com
W Yin - 2007 - search.proquest.com
Part I. An efficient and concise synthesis of optically active ring-A substituted tryptophan derivatives (see 198, for example) was achieved via a rhodium-catalyzed asymmetric …
Number of citations: 0 search.proquest.com
W Liu, H Liu, X Peng, G Zhou, D Liu, S Li… - Bioconjugate …, 2018 - ACS Publications
A novel anticancer theranostic prodrug, FDU-DB-NO 2 , specifically activated by hypoxia for selective two-photon imaging hypoxia status, real-time tracking drug release, and solid …
Number of citations: 24 pubs.acs.org
SD Nielsen, G Smith, M Begtrup, JL Kristensen - 2010 - Wiley Online Library
A fluorous‐tagged ammonia equivalent for the Cu‐catalyzed amination of aryl iodides is described in which N‐Boc‐protected anilines are produced in high overall yield and purity. All …

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